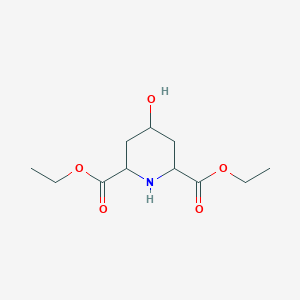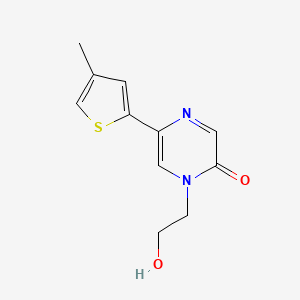
(4-ethyl-2-fluorophenyl)methanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4-ethyl-2-fluorophenyl)methanamine is an organic compound belonging to the class of benzylamines It is characterized by the presence of an ethyl group and a fluorine atom attached to the benzene ring, along with an amine group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (4-ethyl-2-fluorophenyl)methanamine typically involves multi-step organic reactions. One common method includes the Friedel-Crafts acylation of ethylbenzene followed by halogenation to introduce the fluorine atom. The final step involves the reduction of the resulting intermediate to form the amine group .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are carefully selected to ensure efficient reactions and minimal by-products.
Analyse Chemischer Reaktionen
Types of Reactions: (4-ethyl-2-fluorophenyl)methanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: The fluorine atom can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide or potassium tert-butoxide.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce various amine derivatives.
Wissenschaftliche Forschungsanwendungen
(4-ethyl-2-fluorophenyl)methanamine has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It is utilized in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of (4-ethyl-2-fluorophenyl)methanamine involves its interaction with specific molecular targets. The presence of the fluorine atom enhances its binding affinity to certain enzymes and receptors. This interaction can modulate biological pathways, leading to various physiological effects .
Vergleich Mit ähnlichen Verbindungen
- 4-Fluorobenzylamine
- 4-Chlorobenzylamine
- 4-Methylbenzylamine
- 4-Nitrobenzylamine hydrochloride
Comparison: (4-ethyl-2-fluorophenyl)methanamine is unique due to the presence of both an ethyl group and a fluorine atom on the benzene ring. This combination imparts distinct chemical and physical properties, such as increased lipophilicity and altered reactivity compared to its analogs .
Eigenschaften
Molekularformel |
C9H12FN |
|---|---|
Molekulargewicht |
153.20 g/mol |
IUPAC-Name |
(4-ethyl-2-fluorophenyl)methanamine |
InChI |
InChI=1S/C9H12FN/c1-2-7-3-4-8(6-11)9(10)5-7/h3-5H,2,6,11H2,1H3 |
InChI-Schlüssel |
RUPHKHAXDPMNRW-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1=CC(=C(C=C1)CN)F |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![1-[1-(Propylaminocarbonyl)ethyl]piperazine](/img/structure/B8322755.png)

![2-chloro-5H-dibenzo[b,e][1,4]diazepin-11(10H)-one](/img/structure/B8322770.png)

![8-Benzyl-8-azaspiro[bicyclo[3.2.1]octane-3,2'-oxirane]](/img/structure/B8322810.png)
![N-[4-Cyano-3-(trifluoromethyl)phenyl]-N-isobutylglycine](/img/structure/B8322815.png)







![6-Chloro-N-ethyl-N-phenyl-[1,3,5]triazine-2,4-diamine](/img/structure/B8322861.png)
